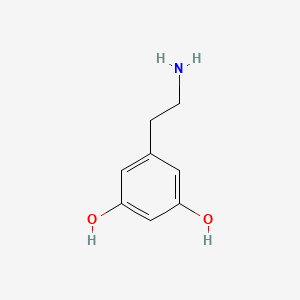

3,5-Dihydroxybenzeneethanamine

Descripción

3,5-Dihydroxybenzeneethanamine is a phenethylamine derivative featuring a benzene ring substituted with hydroxyl groups at the 3 and 5 positions and an ethanamine side chain. The compound’s hydroxyl groups confer polarity and metal-chelating capabilities, while the ethanamine moiety may influence biological activity, such as interactions with proteins or nucleic acids.

Propiedades

Fórmula molecular |

C8H11NO2 |

|---|---|

Peso molecular |

153.18 g/mol |

Nombre IUPAC |

5-(2-aminoethyl)benzene-1,3-diol |

InChI |

InChI=1S/C8H11NO2/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5,10-11H,1-2,9H2 |

Clave InChI |

MCRRJJIDXUJDBN-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C=C1O)O)CCN |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key structural analogs include:

(a) 3,5-Dimethoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzeneethanamine (CAS 207740-41-8)

- Substituents : Methoxy groups at 3,5 positions; propenyloxy group at position 3.

- Molecular Weight : 251.32 g/mol.

- Key Differences: Methoxy groups reduce acidity compared to hydroxyl groups, enhancing lipophilicity. This compound’s increased hydrophobicity may improve membrane permeability but reduce water solubility .

(b) (3,5-Dihydroxyphenyl)methanol Derivatives

- Substituents : Hydroxymethyl group at the benzene core.

- Synthesis : Prepared via nucleophilic substitution in DMF with cesium carbonate, yielding fluorescent dendrimers (e.g., compounds 6 , 7 , and 10 ) .

- Key Differences : The hydroxymethyl group replaces the ethanamine chain, prioritizing applications in fluorescence-based materials over bioactivity.

(c) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Substituents : 3,4-dihydroxy groups and an acrylic acid side chain.

- Molecular Weight : 180.16 g/mol.

- Key Differences : The catechol (3,4-dihydroxy) structure enhances antioxidant activity and enzyme inhibition compared to 3,5-dihydroxy isomers. The acrylic acid group enables conjugation with biomolecules, unlike the ethanamine group .

Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | Solubility | Key Properties |

|---|---|---|---|---|

| 3,5-Dihydroxybenzeneethanamine | 3,5-OH, ethanamine | 153.18* | Moderate in water | Polar, chelates metals |

| 3,5-Dimethoxy-4-propenyloxy analog | 3,5-OCH₃, 4-propenyloxy | 251.32 | Low water solubility | Lipophilic, reactive |

| (3,5-Dihydroxyphenyl)methanol | 3,5-OH, hydroxymethyl | ~200–300 (varies) | Soluble in DMF | Fluorescent, dendrimer core |

| Caffeic acid | 3,4-OH, acrylic acid | 180.16 | Water-soluble | Antioxidant, UV-absorbing |

*Calculated based on molecular formula C₈H₁₁NO₂.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.